molecular formula C10H9BrN2O3 B1445149 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 1343873-06-2

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No. B1445149
M. Wt: 285.09 g/mol
InChI Key: OZZCENXSOGUGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione, also known as 5-Bromo-4-methoxyimidazolidine-2,4-dione, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a brominated imidazolidine-2,4-dione derivative that has been studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties, as well as its ability to inhibit the growth of cancer cells. Additionally, 5-Bromo-4-methoxyimidazolidine-2,4-dione has been used as a starting material in the synthesis of other compounds, such as 5-amino-2-methoxyimidazolidine-4-one, which has been studied for its potential anti-HIV activity.

Scientific Research Applications

Binding Affinity and Pharmaceutical Evaluation

  • A study conducted by Czopek et al. (2010) synthesized derivatives of imidazolidine-2,4-dione, focusing on their in vitro and in vivo pharmacological properties. These compounds exhibited high affinity for certain receptors, showcasing their potential as antidepressants or anxiolytics. Molecular docking studies further emphasized the importance of the imidazolidine-2,4-dione moiety in stabilizing ligand-receptor complexes Czopek et al., 2010.

DNA Binding Studies

  • Shah et al. (2013) delved into the UV-Vis spectroscopic behavior of imidazolidine derivatives, including their DNA binding affinity at physiological pH levels. The study presented a detailed investigation of their binding strengths and concluded that certain derivatives could be promising candidates for anti-cancer drugs due to their significant DNA binding propensity Shah et al., 2013.

properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZCENXSOGUGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.